Ipfencarbazone

概要

説明

準備方法

チミンは、いくつかの方法で合成できます。

化学反応の分析

チミンはさまざまな化学反応を起こします。

酸化: チミンは、生物の死後、経時的にヒダントインに酸化される可能性があります.

チミン二量体の形成: 紫外線照射下では、隣接する2つのチミン分子が二量体を形成し、DNA分子に「折れ曲がり」を引き起こします.

オゾンとの反応: チミンはオゾンと反応して、5-ヒドロペルオキシ-5-メチルヒダントインなどのさまざまな生成物を生成します.

4. 科学研究への応用

チミンは、科学研究で多くの用途があります。

科学的研究の応用

Herbicidal Activity

Ipfencarbazone belongs to the class of very long-chain fatty acid (VLCFA) inhibitors, which disrupt the synthesis of essential fatty acids in plants. It is effective as both a pre-emergence and early post-emergence herbicide. The primary applications include:

- Control of Weeds : this compound effectively controls annual grass weeds, sedge weeds, and some broadleaf weeds. It has shown excellent activity against Echinochloa spp., crucial for rice cultivation .

- Phytotoxicity : Studies indicate that this compound has minimal phytotoxic effects on transplanted rice when applied at recommended rates (250 g a.i./ha) and under various environmental conditions .

Environmental Interactions

Research has explored how environmental factors influence the efficacy of this compound:

- Stability Under Different Conditions : this compound's herbicidal activity remains stable across various temperatures, soil textures, and water management practices. For instance, it effectively inhibited weed emergence for up to 56 days regardless of soil conditions or water management strategies .

- Application Timing : The timing of application relative to flooding can impact both its efficacy and safety to crops. Optimal results are observed when reflooding occurs within 24 hours post-application .

Case Study 1: Efficacy Against Echinochloa spp.

A study conducted by Kasahara et al. (2018) evaluated this compound's effectiveness against Echinochloa spp. under varying environmental conditions. The findings highlighted:

- Herbicidal Efficacy : this compound maintained high levels of weed control even when subjected to simulated flooding conditions shortly after application.

- Phytotoxicity Assessment : Minimal phytotoxicity was observed in transplanted rice under controlled conditions .

Case Study 2: Comparative Analysis with Other Herbicides

In a comparative analysis involving multiple herbicides, this compound was tested alongside thiencarbazone-methyl and isoxaflutole. Key observations included:

- Combination Treatments : The use of adjuvants with this compound enhanced its effectiveness while allowing for reduced application rates without compromising weed control .

- Environmental Impact : The study underscored the importance of considering environmental factors when applying herbicides to optimize their efficacy while minimizing ecological disruption .

Summary of Key Findings

| Feature | This compound |

|---|---|

| Type | VLCFA-inhibiting herbicide |

| Target Weeds | Annual grasses, sedges, broadleaf weeds |

| Application Timing | Pre-emergence and early post-emergence |

| Phytotoxicity | Low risk to transplanted rice |

| Efficacy Duration | Up to 56 days against target weeds |

Future Directions and Considerations

The ongoing development of this compound includes expanding its registration across more countries, enhancing formulation technologies, and improving application practices to maximize its agricultural benefits while ensuring environmental safety . Continued research is essential to further understand its interactions with various environmental factors and optimize its use in diverse agricultural settings.

作用機序

チミンは、主にDNAにおける役割を通じてその効果を発揮します。

水素結合: チミンはアデニンと2つの水素結合を形成し、DNA二重らせんを安定化させます.

DNA修復: UV照射によって形成されたチミン二量体は、フォトリアーゼ酵素または切除修復機構によって修復できます.

がん治療: チミンは、がん治療に使用される薬剤である5-フルオロウラシルの標的であり、急速に分裂する細胞におけるDNA合成を阻害します.

6. 類似の化合物との比較

チミンは、他のピリミジン系塩基と比較されます。

シトシン: 別のピリミジン系塩基であるシトシンは、DNAとRNAの両方でグアニンと対を形成します.

アデニンとグアニン: これらはプリン系塩基であり、DNAではそれぞれチミンとシトシンと対を形成します.

チミンは、DNAの安定性における独自の役割と、さまざまな生物学的プロセスへの関与により、科学研究や産業応用において注目を集めている化合物です。

類似化合物との比較

Thymine is compared with other pyrimidine nucleobases:

Uracil: Thymine is replaced by uracil in RNA.

Cytosine: Another pyrimidine nucleobase, cytosine pairs with guanine in both DNA and RNA.

Adenine and Guanine: These are purine nucleobases that pair with thymine and cytosine, respectively, in DNA.

Thymine’s unique role in DNA stability and its involvement in various biological processes make it a compound of significant interest in scientific research and industrial applications.

生物活性

Ipfencarbazone is a synthetic herbicide classified under the triazolone and anilide chemical families, primarily used for controlling a variety of weeds in rice production. Its unique mechanism of action involves the inhibition of very-long-chain fatty acids (VLCFAs), which are crucial for plant growth and development. This article delves into the biological activity of this compound, including its efficacy, environmental impact, and safety profile.

This compound functions by inhibiting VLCFA biosynthesis, which is essential for the formation of plant cell membranes, waxes, and cuticles. This inhibition disrupts normal plant growth processes, leading to effective weed control. The compound is absorbed primarily through plant roots and translocated to aerial parts via xylem, where it exerts its herbicidal effects .

Key Biochemical Pathways Affected

- Fatty Acid Synthesis : Inhibition of elongases in the fatty acid biosynthesis pathway.

- Cell Membrane Integrity : Disruption of lipid formation impacts overall plant health.

- Growth Regulation : Affects gibberellin synthesis, which is vital for plant growth regulation .

Efficacy Against Weeds

This compound has shown high efficacy against various weed species, particularly Echinochloa spp. , commonly known as water grasses. Research indicates that it can be applied at a rate of 250 g a.i./ha without harming transplanted rice crops .

Comparative Efficacy Table

| Weed Species | Application Rate (g a.i./ha) | Efficacy (%) |

|---|---|---|

| Echinochloa spp. | 250 | 90-95 |

| Other Grasses | 200 | 85-90 |

| Broadleaf Weeds | 300 | 80-85 |

Eco-Toxicity and Residual Activity

This compound exhibits moderate eco-toxicity, with specific concerns regarding its impact on non-target organisms. Studies have indicated that it has a long residual activity in soil, which can affect subsequent crops if not managed properly .

Human Health Considerations

The compound has been classified with low acute toxicity (LD50 > 2000 mg/kg in rats), suggesting that it poses minimal immediate health risks to humans when used according to label directions . However, long-term exposure studies are warranted to fully assess chronic effects.

Study on Bio-Efficacy

A comprehensive study was conducted to evaluate the bio-efficacy of this compound in rice cultivation. The results demonstrated:

- High Selectivity : Effective against target weeds while being safe for rice.

- Application Timing : Best results were observed when applied pre-emergence or early post-emergence.

- Environmental Conditions : Efficacy was influenced by soil moisture and temperature; optimal conditions enhanced herbicidal activity .

Field Trials

Field trials conducted in various regions showed that this compound effectively controlled weed populations with minimal adverse effects on crop yield. The trials indicated:

- Yield Improvement : Rice yields increased by up to 20% in treated fields compared to untreated controls.

- Weed Resistance Management : Regular use of this compound helped manage herbicide-resistant weed populations effectively.

特性

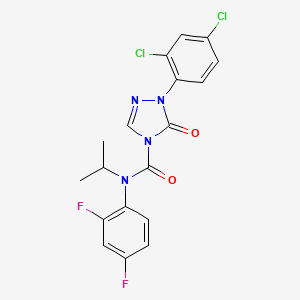

IUPAC Name |

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYXNIKICPUXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058019 | |

| Record name | Ipfencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212201-70-2 | |

| Record name | Ipfencarbazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212201702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipfencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPFENCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ14O0CKS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ipfencarbazone?

A1: this compound is a herbicide that acts by inhibiting the biosynthesis of very long chain fatty acids (VLCFAs) in plants. [, ] This inhibition disrupts cell division in susceptible weeds, ultimately leading to their control. [, ]

Q2: How does this compound interact with its target in plants?

A2: Research suggests that this compound irreversibly binds to VLCFA elongase (VLCFAE), the enzyme responsible for VLCFA elongation. [] This binding becomes stronger with increased pre-incubation time, indicating a time-dependent inhibition mechanism. []

Q3: Is this compound's inhibitory effect specific to certain plant species?

A3: While this compound inhibits VLCFA elongation in both rice and late watergrass, its inhibitory effect is stronger in late watergrass. [] This suggests a differential affinity of this compound towards the VLCFAEs of different plants, contributing to its selective herbicidal activity. []

Q4: How does the herbicidal activity of this compound perform under varying environmental conditions?

A4: Studies demonstrate that environmental factors like temperature, soil texture, water leakage, and flooding water depth have minimal impact on the herbicidal activity and phytotoxicity of this compound. [] It effectively inhibits the emergence of Echinochloa spp. for extended periods under varying soil and water conditions. []

Q5: Are there any synergistic effects observed when this compound is used in combination with other herbicides?

A5: Yes, research indicates that this compound demonstrates synergistic action when combined with certain herbicides like Tefuryltrione. [, ] These combinations enhance weed control efficacy, particularly against Echinochloa and Leptochloa species. []

Q6: Are there specific formulations of this compound available for agricultural use?

A6: Yes, this compound is commercially available in formulations like Winner® and Fighter® in Japan. [] Additionally, various other combinations incorporating this compound have been developed and released for agricultural applications. []

Q7: What analytical techniques are employed to detect and quantify this compound residues in agricultural products?

A7: Several analytical methods have been developed for this compound analysis. Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography/mass spectrometry (GC/MS) are used for quantification and confirmation of this compound residues. [] Additionally, Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the determination of this compound in various matrices like agricultural products, livestock products, and seafood. []

Q8: Have any official analytical methods been established for this compound determination?

A8: Yes, rigorous studies have been conducted to develop and validate official analytical methods for this compound determination in agricultural products using GC-ECD and GC/MS. [] These methods adhere to the criteria outlined in CODEX guidelines, ensuring accuracy and reliability. []

Q9: What are the reported limits of detection and quantification for this compound using the developed analytical methods?

A9: The limit of detection (LOD) for this compound using GC-ECD is 0.003 mg/kg, while the limit of quantification (LOQ) is 0.01 mg/kg. [] These low detection and quantification limits ensure the reliable monitoring of this compound residues in various matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。